Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 754230-33-6) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₇H₁₅F₂N₃O₃ and a molecular weight of 347.32 g/mol . The compound features:
- A difluoromethyl (-CF₂H) group at position 7, contributing to electron-withdrawing effects and metabolic stability.
- An ethyl ester at position 3, enhancing solubility and serving as a synthetic handle for further modifications.
Pyrazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry, particularly in kinase inhibition and antiviral research .
Properties
IUPAC Name |
ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-3-25-17(23)11-9-20-22-13(15(18)19)8-12(21-16(11)22)10-6-4-5-7-14(10)24-2/h4-9,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZAKTOOFRPCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid to yield the desired pyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, exhibit significant antiviral properties. A study demonstrated that related compounds inhibited the polymerase activity of the influenza virus with IC50 values around 25.4 µM for complex formation and 31.4 µM for catalytic activity. Furthermore, these compounds showed antiviral activity against Influenza A virus in cell-based assays with EC50 values near 100 µM without significant cytotoxicity .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. A review highlighted the structural diversity of pyrazolo[1,5-a]pyrimidines and their potential as anticancer agents due to their ability to inhibit various kinases involved in cancer progression . Specifically, derivatives of this compound have been shown to possess selective inhibitory activity against PI3Kδ, a target implicated in several cancers. One study reported an IC50 value of 18 nM for a closely related compound .
Functionalization and Synthesis
The synthesis of this compound can be achieved through various synthetic pathways that enhance its structural diversity and functional properties. Recent advancements in synthetic methods have allowed for the efficient preparation of pyrazolo[1,5-a]pyrimidine derivatives with improved yields and purity .
Case Study 1: Influenza Virus Inhibition
A systematic study focused on optimizing small-molecule inhibitors of the influenza virus polymerase highlighted the efficacy of pyrazolo[1,5-a]pyrimidines. The study reported that compounds with modifications at specific positions showed enhanced antiviral activity. This compound was included in a library of compounds tested for their ability to inhibit viral replication .
Case Study 2: Anticancer Activity Against Leukemia Cells
Another investigation evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives on leukemia cell lines. The results indicated that certain modifications led to increased cytotoxicity against these cancer cells. This compound was part of the tested compounds and exhibited promising results in inhibiting cell proliferation .
Summary Table of Applications
Mechanism of Action
The mechanism by which Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate are compared below with key analogs:
Structural Modifications and Physicochemical Properties
*Estimated based on analog data.
Key Differentiators
Substituent Position: 2-Methoxyphenyl (target compound) vs. CF₂H vs. CF₃: Difluoromethyl balances lipophilicity and metabolic stability, while CF₃ enhances electron withdrawal but increases molecular weight .
Synthetic Accessibility :
- The target compound’s synthesis (71% yield) is more efficient than sugar-conjugated analogs (16–35% yields) .
Biological Activity
Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 754230-33-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various bioactive properties. The presence of difluoromethyl and methoxyphenyl groups enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Synthesis
The synthesis typically involves cyclocondensation reactions between 3,4-substituted 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is commonly performed in acetic acid to yield the desired derivatives with high purity through techniques such as column chromatography and recrystallization .
Anticancer Potential
This compound has shown promising anticancer activity. Research indicates that compounds within this class can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, studies have demonstrated that derivatives exhibit IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08–12.07 | Tubulin polymerization inhibition |
| HeLa | 1.48–6.38 | G2/M phase cell cycle arrest |
Enzymatic Inhibition
The compound also exhibits inhibitory effects on specific enzymes involved in cancer progression and inflammation. For example, it has been characterized as a selective inhibitor of p38 MAPK pathways, which are crucial in regulating inflammatory responses .
The biological activity of this compound may be attributed to:
- Binding Affinity : The difluoromethyl group enhances binding to target enzymes or receptors.
- Cell Cycle Modulation : Inhibition of tubulin polymerization leads to cell cycle arrest.
- Apoptosis Induction : The compound promotes pro-apoptotic mechanisms through modulation of Bcl-2 and Bax gene expressions .
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated significant growth inhibition in cancer cell lines with minimal toxicity to normal cells.
Study 2: In Vivo Efficacy
In vivo studies demonstrated that the compound effectively reduced tumor growth in mouse models without significant adverse effects on healthy tissues. This suggests a favorable therapeutic window for potential clinical applications .
Q & A
Basic: What are the optimized synthetic routes for Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The compound is synthesized via cyclocondensation of ethyl 3-amino-5-pyrazole-4-carboxylate with 4,4′-difluoro-5,5′-phenyl-1,3-butanedione in glacial acetic acid under reflux. Key steps include:
- Reagent ratios : Stoichiometric equivalence of the pyrazole precursor and diketone derivative.
- Reaction conditions : Reflux in acetic acid (3 mL) overnight, followed by cooling, filtration, and trituration with petroleum ether to yield a white solid (71% yield).
- Purification : Column chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane ensure high purity .
Alternative routes involve 5-aminopyrazole derivatives reacting with enaminones in aqueous ethanol or THF with LiHMDS as a base, yielding intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Basic: Which spectroscopic and analytical methods validate the structure of this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., difluoromethyl at C7, methoxyphenyl at C5) via characteristic shifts (e.g., δ 8.60 ppm for pyrimidine protons) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 363.4) align with the molecular formula C18H20F3N5 .
- Elemental analysis : Validates carbon, hydrogen, and nitrogen content (e.g., C: 62.77%, H: 4.01%, N: 24.40% for analogs) .
- X-ray crystallography : Resolves dihedral angles (e.g., 1.27° between fused rings and phenyl groups) and hydrogen-bonding networks (e.g., C12–H12···O1 dimers) .
Advanced: How to address regioselectivity challenges in synthesizing substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity depends on:
- Electrophilic directing groups : Electron-withdrawing groups (e.g., trifluoromethyl) at C7 direct substitution to C4.
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor cyclization via enolate intermediates .
- Catalysts : LiHMDS enhances nucleophilicity of pyrazole precursors, reducing side products .
Contradictions arise in alkaline vs. acidic hydrolysis of esters (e.g., decarboxylation under acidic conditions), requiring pH-controlled reaction optimization .
Advanced: What strategies mitigate data contradictions in reaction yields or by-product formation?
- By-product analysis : Use HPLC-MS to identify impurities (e.g., decarboxylated derivatives during ester hydrolysis) .
- Kinetic studies : Monitor reaction progress via in-situ IR to optimize time/temperature (e.g., reflux duration in acetic acid) .
- Alternative reagents : Replace traditional bases (e.g., NaH) with milder agents (e.g., K2CO3) to suppress elimination side reactions .
Basic: What are the key structural features influencing the compound’s physicochemical properties?
- Planarity : Fused pyrazole-pyrimidine rings (dihedral angle: 1.31°) enhance π-π stacking, reducing solubility .
- Substituent effects : The 2-methoxyphenyl group increases steric bulk, while difluoromethyl improves metabolic stability .
- Hydrogen bonding : Intermolecular C–H···N/O interactions stabilize crystal packing, affecting melting points (e.g., 130–132°C) .
Advanced: How to design derivatives for enhanced bioactivity?
- Carboxamide coupling : React the ethyl ester with primary/secondary amines (e.g., 4,6-dimethylpyrimidin-2-amine) using bis(pentafluorophenyl) carbonate (BPC) to yield carboxamides with improved enzyme affinity .
- Trifluoromethyl substitution : Analog studies show trifluoromethyl at C2 increases binding to targets like HMG-CoA reductase .
- Heteroaryl modifications : Replace methoxyphenyl with furan-2-yl to modulate electronic properties and solubility .
Basic: What analytical techniques resolve purity and stability issues?
- HPLC-DAD : Quantifies impurities (e.g., decarboxylated by-products) with C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) for storage recommendations .
- Stability studies : Monitor hydrolysis in buffered solutions (pH 1–13) to identify degradation pathways .
Advanced: What mechanistic insights explain its enzyme inhibition or anticancer activity?
- Enzyme binding : The trifluoromethyl group enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 or CRF1 receptors) .
- Apoptosis induction : Pyrazolo[1,5-a]pyrimidine derivatives disrupt mitochondrial membrane potential in cancer cells .
- Kinase inhibition : Structural analogs inhibit CDK2/cyclin E (IC50 < 1 µM) via competitive binding to ATP sites .
Advanced: How to validate computational models for structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to simulate binding to GABAA receptors, guided by crystallographic data (PDB: 4COF) .
- QSAR models : Correlate Hammett constants (σ) of substituents with IC50 values for cytotoxicity .
- MD simulations : Assess trifluoromethyl’s role in stabilizing ligand-receptor complexes over 100-ns trajectories .
Basic: What are the best practices for handling and storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
